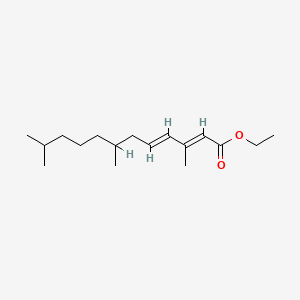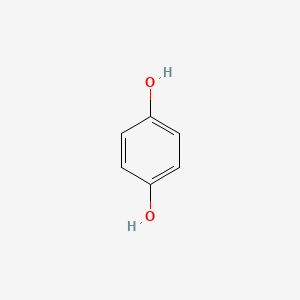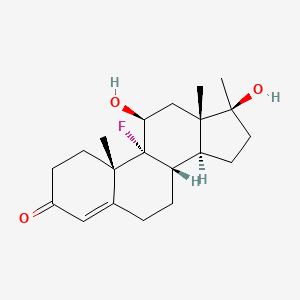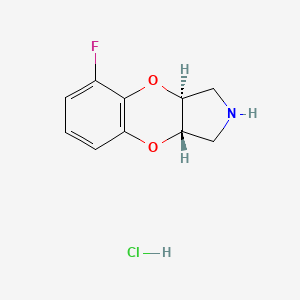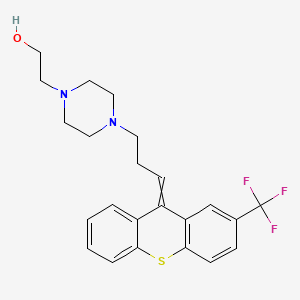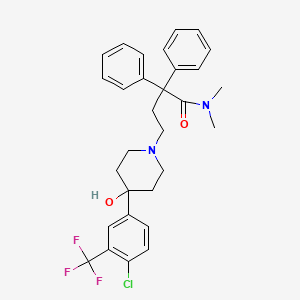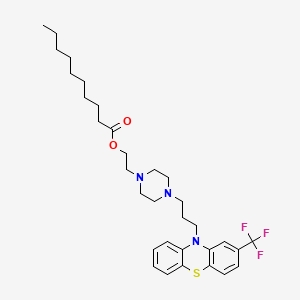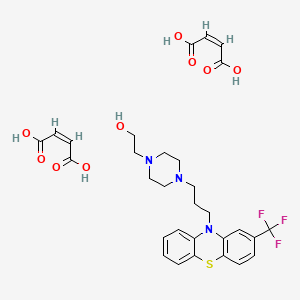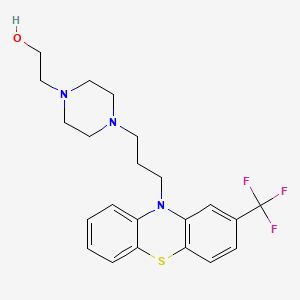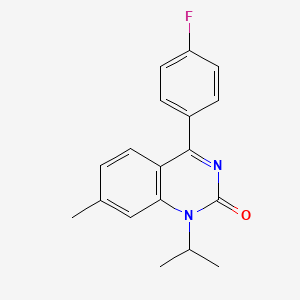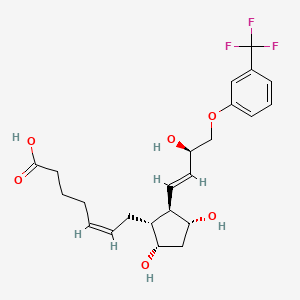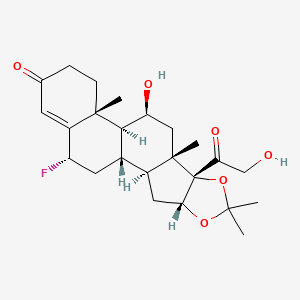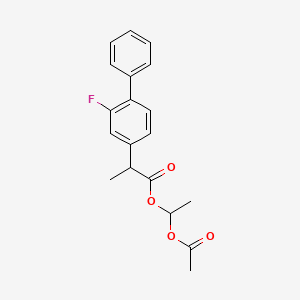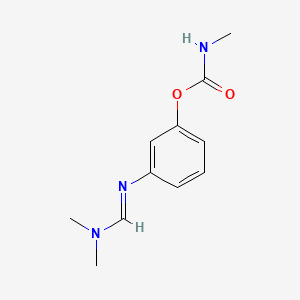
フォルメタン酸
概要
説明
Formetanate is a synthetic chemical compound primarily used as an insecticide and acaricide. It is effective in controlling a variety of pests, including mites, thrips, and bugs, particularly on fruit crops such as apples, pears, peaches, and citrus fruits . Formetanate is known for its contact and stomach action, making it a valuable tool in agricultural pest management.
科学的研究の応用
Formetanate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of acetylcholinesterase inhibitors and their mechanisms of action.
Biology: Investigated for its effects on various biological systems, including its impact on insect physiology and behavior.
Medicine: Studied for its potential use in developing new therapeutic agents targeting acetylcholinesterase.
Industry: Employed in agricultural practices to control pest populations and improve crop yields
作用機序
Target of Action
Formetanate primarily targets Acetylcholinesterase (AChE) . AChE is an enzyme that plays a crucial role in nerve function by breaking down acetylcholine, a neurotransmitter that transmits signals in the nervous system .
Mode of Action
Formetanate is a cholinesterase inhibitor . It inhibits the action of AChE, preventing the breakdown of acetylcholine . This leads to an accumulation of acetylcholine in the synaptic cleft, causing constant nerve impulse transmission, which can lead to convulsions in insects .
Biochemical Pathways
Formetanate affects the cholinergic pathway by inhibiting AChE . This inhibition disrupts the normal function of the nervous system, leading to overstimulation and eventual exhaustion of the nerves . The inhibition of AChE by Formetanate is reversible .
Pharmacokinetics
As a carbamate pesticide, it is known to have good water solubility and poor soil adsorption, suggesting a high potential for environmental contamination .
Result of Action
The inhibition of AChE by Formetanate leads to an overstimulation of the nervous system, causing convulsions in insects . In honeybee larvae, exposure to Formetanate has been shown to induce oxidative stress, as evidenced by decreased activity of superoxide dismutase (SOD) and increased activities of catalase (CAT) and glutathione-S-transferase (GST) .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Formetanate. For instance, its water solubility and poor soil adsorption can lead to a high potential for environmental contamination . Additionally, residues of Formetanate and other pesticides in the environment can accumulate and potentially expose non-target organisms, such as honeybee larvae, to these chemicals .
生化学分析
Biochemical Properties
Formetanate acts by inhibiting acetylcholinesterase, an enzyme crucial for nerve impulse transmission . This inhibition leads to constant impulse transmission at synapses, causing convulsions in insects .
Cellular Effects
Formetanate has been observed to induce oxidative stress in honeybee larvae, as evidenced by decreased activity of superoxide dismutase (SOD) and increased activities of catalase (CAT) and glutathione-S-transferase (GST) . This suggests that formetanate may interact with these antioxidant enzymes and influence their activities.
Molecular Mechanism
The molecular mechanism of formetanate involves the inhibition of acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter, into choline and acetic acid . By inhibiting this enzyme, formetanate allows acetylcholine to accumulate, leading to overstimulation of the cholinergic system .
Temporal Effects in Laboratory Settings
In laboratory settings, formetanate has been observed to have acute toxic effects on mammals
Dosage Effects in Animal Models
While specific studies on the dosage effects of formetanate in animal models are limited, it has been noted that formetanate exhibits high acute toxicity in mammals
Metabolic Pathways
Formetanate is eliminated in animals through urine and feces . The major metabolic pathway involves hydrolysis to metabolites and subsequent formation of the glucuronide and ethereal sulfate conjugates of m-acetamidophenol .
準備方法
Synthetic Routes and Reaction Conditions: Formetanate is synthesized through a series of chemical reactions involving the formation of formamidine and carbamate groups. The process typically involves the reaction of appropriate amines with formic acid derivatives under controlled conditions to form the formamidine structure.
Industrial Production Methods: Industrial production of formetanate involves large-scale chemical synthesis using high-purity reagents and stringent reaction conditions to ensure the consistency and efficacy of the final product. The process includes multiple purification steps to remove impurities and achieve the desired chemical purity .
化学反応の分析
Types of Reactions: Formetanate undergoes various chemical reactions, including:
Oxidation: Formetanate can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert formetanate into its reduced forms, altering its chemical properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be employed in substitution reactions, depending on the desired outcome.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized formetanate derivatives, while reduction can produce reduced forms with different chemical properties .
類似化合物との比較
Carbaryl: Another carbamate insecticide with a similar mechanism of action but different chemical structure.
Methomyl: A carbamate insecticide known for its broad-spectrum activity and rapid action.
Aldicarb: A highly toxic carbamate insecticide with systemic properties.
Uniqueness of Formetanate: Formetanate is unique in its specific combination of formamidine and carbamate groups, which confer distinct chemical and biological properties. Its effectiveness against a wide range of pests and its dual action as both an insecticide and acaricide set it apart from other similar compounds .
特性
IUPAC Name |
[3-(dimethylaminomethylideneamino)phenyl] N-methylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c1-12-11(15)16-10-6-4-5-9(7-10)13-8-14(2)3/h4-8H,1-3H3,(H,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMFNNCGOSPBBAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)OC1=CC=CC(=C1)N=CN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
23422-53-9 (mono-hydrochloride) | |
| Record name | Formetanate [ANSI:BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022259309 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9041990 | |
| Record name | Formetanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9041990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22259-30-9 | |
| Record name | Formetanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22259-30-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Formetanate [ANSI:BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022259309 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Formetanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9041990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Formetanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.784 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FORMETANATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/532HEC1KKM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


